molecular formula C11H25N B1267033 6-Aminoundecane CAS No. 33788-00-0

6-Aminoundecane

Cat. No.: B1267033
CAS No.: 33788-00-0
M. Wt: 171.32 g/mol
InChI Key: GFBRYGJZWXLRFR-UHFFFAOYSA-N
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Description

It is a colorless to almost colorless liquid with a boiling point of 158°C at 28 mmHg . This compound is part of the amine family, characterized by the presence of an amino group attached to an alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminoundecane can be synthesized through various methods. One common approach involves the reduction of nitriles or amides. For instance, the reduction of 6-cyanoundecane using hydrogen in the presence of a catalyst such as palladium on carbon can yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of nitriles. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert nitriles into primary amines. The reaction conditions typically include temperatures ranging from 100°C to 200°C and pressures between 50 to 100 atmospheres .

Chemical Reactions Analysis

Types of Reactions: 6-Aminoundecane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Aminoundecane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential antimicrobial properties.

    Medicine: Research has shown that this compound exhibits anticancer activity, making it a candidate for drug development.

    Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 6-Aminoundecane involves its interaction with biological molecules. As an amine, it can form hydrogen bonds and ionic interactions with proteins and nucleic acids. This can lead to the inhibition of protein synthesis or disruption of cellular membranes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 6-Aminoundecane is unique due to its specific positioning of the amino group on the sixth carbon atom, which influences its reactivity and interaction with other molecules. This positioning makes it particularly useful in the synthesis of specific organic compounds and in applications requiring precise molecular interactions .

Properties

IUPAC Name

undecan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N/c1-3-5-7-9-11(12)10-8-6-4-2/h11H,3-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBRYGJZWXLRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187449
Record name 6-Aminoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33788-00-0
Record name 6-Aminoundecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033788000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Undecanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diamylketone (12 g) was hydrogenated at 50 psi in the presence of 10% Pd/C (1.5 g) and benzylamine (8.31 g) at room temperature for 6 hours. Further catalyst (1.5 g) was added and the mixture was hydrogenated at 40° for 5 hours. The reaction mixture was filtered and evaporated to dryness (combined with the product from a previous 12 g hydrogenation). The oil was purified by column chromatography to give 6-undecylamine as an oil (9.1 g, 38%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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